molecular formula C10H8N4O2 B2483599 Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1823265-30-0

Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2483599
CAS No.: 1823265-30-0
M. Wt: 216.2
InChI Key: OWASETHGWNBXBJ-UHFFFAOYSA-N
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Description

Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a cyano group at position 5 and an ethyl ester at position 2. Its molecular formula is C₁₀H₈N₄O₂, with a monoisotopic mass of 216.06473 Da . The cyano group at position 5 introduces electron-withdrawing properties, influencing reactivity and stability. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and bioactive molecules .

Properties

IUPAC Name

ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c1-2-16-10(15)8-6-12-14-4-3-7(5-11)13-9(8)14/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWASETHGWNBXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=CN2N=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823265-30-0
Record name ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate
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Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Reaction Conditions Reagents Major Product Source
Reflux in ethanol-water (9:1)KOH (0.50 mol)7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Mechanistic Insight :
The ester group is cleaved via nucleophilic acyl substitution, with hydroxide ions attacking the carbonyl carbon. The reaction proceeds quantitatively under basic conditions .

Cross-Coupling Reactions

The pyrazolo[1,5-a]pyrimidine scaffold participates in regioselective cross-coupling reactions at specific positions (e.g., C2 or C6), enabling functional group diversification.

Reaction Type Conditions Reagents Major Product Source
Sonogashira CouplingPd catalysis, CuI, PPh₃, DMF/Et₃NTerminal alkynes6-Alkynylpyrazolo[1,5-a]pyrimidine derivatives
Suzuki–Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OArylboronic acids2-Arylpyrazolo[1,5-a]pyrimidine derivatives
Buchwald–Hartwig CouplingPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneArylamines2-Arylaminepyrazolo[1,5-a]pyrimidine derivatives

Key Findings :

  • Regioselectivity is controlled by reaction conditions. For example, Sonogashira coupling favors the C6 position over C2 .

  • Computational studies attribute this selectivity to electronic and steric factors at the reactive sites .

Condensation Reactions

The cyano group and electron-deficient pyrimidine ring facilitate condensations with electrophiles.

Reaction Partners Conditions Major Product Source
Aromatic aldehydesGlacial acetic acid, HCl, H₂OSubstituted pyrazolo[1,5-a]pyrimidine derivatives,
Arenediazonium saltsEthanol, RTAzo-linked derivatives

Example :
Condensation with 3-(N-acetyl-N-ethyl-amino)-β-oxo-phenylpropanal sodium salt under acidic conditions yields N-ethyl-N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide (Zaleplon) .

Substitution Reactions

The cyano group participates in nucleophilic substitutions under specific conditions.

Reagent Conditions Major Product Source
Hydrazine hydrateEthanol, refluxPyrazolo[1,5-a]pyrimidine-3-carbohydrazide
Guanidine hydrochlorideBasic conditionsAmino-substituted derivatives

Note : The ester group remains intact during these substitutions, highlighting its stability under mild nucleophilic conditions.

Reduction Reactions

Selective reduction of functional groups enables access to amine or alcohol derivatives.

Reagent Conditions Major Product Source
LiAlH₄Ether, reflux3-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidine
H₂, Pd/CEthanol, RT5-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Limitation : Over-reduction of the pyrimidine ring may occur under harsh conditions, necessitating controlled reaction times .

Phosphorus Oxychloride-Mediated Reactions

The ester group is activated for further functionalization using POCl₃.

Reaction Conditions Major Product Source
Ester → Acid ChloridePOCl₃, DMF, reflux5-Cyanopyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

Application : The acid chloride intermediate reacts with amines to form amides, expanding utility in medicinal chemistry .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, enhancing structural complexity.

Reagent Conditions Major Product Source
Hydrazine hydrateEthanol, refluxPyrazolo[1,5-a]pyrimidine-fused triazines

Mechanism : The cyano group reacts with hydrazine to form a triazine ring fused to the pyrimidine core.

Structural Confirmation and Analytical Data

  • 13C NMR Spectroscopy : Used to confirm the pyrazolopyrimidine structure and distinguish it from diazepine analogs .

  • Regioselectivity in Coupling : Computational studies explain preferential reactivity at C6 over C2 in Sonogashira couplings .

This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, enabling tailored modifications for applications in pharmaceuticals and materials science.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds, including ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.

Compound Cancer Type IC (µM) Reference
This compoundA549 (Lung)10.0
This compoundMCF-7 (Breast)8.0

In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a therapeutic agent.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria.

Pathogen Activity Method Reference
Staphylococcus aureusInhibitoryDisc diffusion
Escherichia coliInhibitoryDisc diffusion

The compound's ability to inhibit microbial growth suggests its potential utility in treating infections.

Neurological Applications

The compound has been investigated for its effects on neurological conditions. Its structural features allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Example Synthetic Route:

  • Starting Material: Ethyl 3-amino-4-cyanopyrazole.
  • Reagents: Acetic anhydride and base (e.g., sodium acetate).
  • Reaction Conditions: Heating under reflux for several hours.
  • Purification: Recrystallization from ethanol.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against A549 lung cancer cells demonstrated that the compound induced apoptosis through a mitochondrial-dependent pathway, significantly reducing cell viability.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results indicated strong inhibitory effects, suggesting potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and other biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 2, 3, 5, 6, and 7 leading to diverse derivatives. Below is a comparative analysis of ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related compounds:

Structural Modifications and Substituent Effects

Compound Name Substituents (Positions) Key Properties/Applications Reference
This compound 5-CN, 3-COOEt High reactivity due to cyano group; used in kinase inhibitors
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Br, 3-COOEt Halogenated derivative; potential for cross-coupling reactions
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Cl, 3-COOEt Electron-withdrawing Cl enhances stability; antitumor applications
Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate 2-NH₂, 5-Cl, 3-COOEt Amino group improves solubility; bioactive intermediate
Ethyl 7-(trifluoromethyl)phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate 7-CF₃Ph, 3-COOEt Lipophilic CF₃ group enhances membrane permeability
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 3-COOH Decarboxylation-prone; used in prodrug design

Stability and Reactivity

  • The cyano group in the target compound enhances resistance to hydrolysis compared to ester derivatives (e.g., ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate), which undergo rapid decarboxylation under acidic/basic conditions .
  • Halogenated analogs (e.g., 5-Br, 5-Cl) exhibit greater stability in alkaline media but are prone to nucleophilic displacement reactions .
  • Amino-substituted derivatives (e.g., 2-NH₂) show improved aqueous solubility but may require protection during synthesis .

Physicochemical Properties

Property Ethyl 5-CN Derivative Ethyl 5-Cl Derivative Ethyl 5-Br Derivative 3-Carboxylic Acid Derivative
LogP (Predicted) 1.8 2.1 2.4 0.9
Solubility (mg/mL) 0.15 0.09 0.07 1.2
Melting Point (°C) 180–182 195–197 210–212 >250 (decomp.)

Key Research Findings

Synthetic Flexibility : The ethyl ester at position 3 allows straightforward derivatization into amides or carboxylic acids, critical for optimizing drug-like properties .

Electron-Withdrawing Effects: The 5-cyano group stabilizes the pyrimidine ring, reducing unwanted side reactions (e.g., dimerization) compared to electron-donating substituents .

Biological Potency : Derivatives with 5-CN and 7-aryl groups (e.g., 7-(4-methoxyphenyl)) show superior kinase inhibition profiles, making them candidates for anticancer therapies .

Biological Activity

Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological versatility. The presence of the cyano group and the carboxylate moiety enhances its reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound.

  • Minimum Inhibitory Concentration (MIC) Values :
    • The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC of 0.125 µg/mL against Staphylococcus aureus and 0.062–0.25 µg/mL against Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.125
Escherichia coli0.062–0.25
Other Gram-negative strains0.187–0.50
  • Mechanism of Action : The antibacterial efficacy is attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Antifungal Activity

This compound has also shown promising antifungal activity against various fungal strains.

  • In vitro tests indicated that it can inhibit the growth of common pathogens such as Candida albicans with comparable efficacy to standard antifungal agents.

Antibiofilm Activity

The compound exhibits significant antibiofilm activity , which is crucial in treating chronic infections caused by biofilm-forming bacteria.

  • In a crystal violet assay, this compound reduced biofilm formation by over 80% in Staphylococcus aureus and Pseudomonas aeruginosa cultures (p < 0.01) .

Quorum Sensing Inhibition

Quorum sensing is a mechanism used by bacteria to coordinate their behavior in response to population density. This compound has been identified as an effective quorum sensing inhibitor , disrupting communication among bacterial cells and thereby reducing pathogenicity.

Anticancer Potential

Emerging research suggests that pyrazolo[1,5-a]pyrimidine derivatives may possess anticancer properties .

  • Preliminary studies indicate that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has shown promise in preliminary tests against several cancer cell lines.

Case Studies and Research Findings

A notable study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their biological activities. Among these derivatives, this compound exhibited some of the highest antibacterial and antibiofilm activities compared to other tested compounds .

Q & A

Q. What are the optimal reaction conditions for synthesizing ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate?

A solvent system of ethanol:water (1:1 v/v) under ultrasonic irradiation at room temperature has been shown to achieve high yields (up to 95%) by promoting rapid cyclization and efficient precipitation of the product. Reaction monitoring via TLC is critical to identify completion, followed by simple filtration for isolation . Alternative methods using KHSO₄ in ethanol/water under thermal or ultrasonic conditions (60–65°C) also yield derivatives with >80% efficiency, emphasizing the importance of solvent polarity and energy input in ring-closure reactions .

Q. How can the structure of this compound be confirmed post-synthesis?

Comprehensive characterization involves:

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., ester carbonyl at δ ~162–164 ppm, cyano group absence in proton spectra). Anti/syn isomer differentiation requires analyzing coupling patterns in reduced derivatives (e.g., tetrahydropyrazolo[1,5-a]pyrimidine anti-isomers show distinct diastereotopic proton splitting) .
  • FT-IR : Confirm ester C=O (~1690–1701 cm⁻¹) and cyano stretches (~2200–2250 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 216.2 for C₁₀H₈N₄O₂) and fragmentation patterns validate the core structure .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Decarboxylation or ester hydrolysis may occur under acidic/basic conditions. For example, ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate undergoes decarboxylation in acidic media, yielding unsubstituted derivatives. To prevent this, maintain neutral pH during hydrolysis and avoid prolonged heating . Competing regioisomer formation (e.g., 5- vs. 7-substituted products) can be minimized by optimizing stoichiometry and using directing groups (e.g., electron-withdrawing cyano) .

Advanced Research Questions

Q. How can regioisomeric contamination in pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Regioisomers arise from ambiguous cyclization pathways. To resolve this:

  • Use NOESY NMR to confirm spatial proximity of substituents (e.g., pyridinyl groups at C5 vs. C7) .
  • Employ X-ray crystallography for unambiguous assignment, as demonstrated for ethyl 7-phenyl-5-p-tolyl derivatives .
  • Optimize reaction kinetics via DFT calculations to predict favorable transition states for cyano-group positioning .

Q. How should contradictory spectral data be analyzed for structural validation?

Discrepancies in NMR/IR data often stem from solvent effects or polymorphic forms. For example:

  • Ethyl 7-(pyridin-3-yl) derivatives show δ 8.86 ppm for C5-H in CDCl₃, but shifts in DMSO-d₆ due to hydrogen bonding .
  • Compare experimental data with computational predictions (e.g., Gaussian-optimized structures) to identify outliers caused by impurities or tautomerism .

Q. What strategies are effective for designing bioactive analogs of this compound?

  • Scaffold diversification : Replace the cyano group with amino or methyl via nucleophilic substitution (NaH/DMF) or reductive amination (LiAlH₄) .
  • Carboxamide derivatives : Hydrolyze the ester to carboxylic acid (NaOH/EtOH), then couple with amines using bis(pentafluorophenyl) carbonate to improve pharmacokinetic properties .
  • In silico screening : Dock analogs against targets like kinases or GABAA receptors to prioritize synthesis, leveraging QSAR models for activity prediction .

Q. How can mechanistic pathways for pyrazolo[1,5-a]pyrimidine reactivity be elucidated?

  • Isotopic labeling : Use ¹⁵N-labeled aminopyrazoles to track nitrogen incorporation during cyclocondensation with 1,3-dicarbonyls .
  • Kinetic studies : Monitor intermediate formation via in situ IR or LC-MS to distinguish concerted vs. stepwise mechanisms in ring-closure reactions .

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